An In-depth Technical Guide to 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine (CAS 748796-39-6)
An In-depth Technical Guide to 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine (CAS 748796-39-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical properties, a plausible synthetic route, its reactive potential, and its significant role in the development of novel therapeutic agents.
Core Compound Profile
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a bifunctional organic molecule featuring a pyridine ring substituted with a reactive chloromethyl group and a pyrazole moiety. This unique structural combination makes it a valuable intermediate for synthesizing more complex molecules with diverse biological activities.
| Property | Value | Source(s) |
| CAS Number | 748796-39-6 | |
| Molecular Formula | C₉H₈ClN₃ | |
| Molecular Weight | 193.64 g/mol | |
| IUPAC Name | 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |
| Appearance | Off-white solid | |
| Purity | ≥ 97% (via HPLC) | |
| Storage Conditions | Store at 0-8 °C under an inert atmosphere | |
| SMILES | C1=CN(N=C1)C2=NC=C(C=C2)CCl | |
| InChI Key | QVDLCABKNWXXQF-UHFFFAOYSA-N |
Significance in Drug Discovery
The pyrazole nucleus is a well-established pharmacophore, present in numerous FDA-approved drugs exhibiting anti-inflammatory, analgesic, and anti-cancer properties. Similarly, the pyridine scaffold is a common feature in bioactive molecules. The combination of these two heterocyclic systems in 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine, along with the reactive chloromethyl "handle," provides a powerful platform for generating libraries of diverse compounds for high-throughput screening. Its application is particularly noted in the development of anti-inflammatory and anti-cancer agents, as well as compounds targeting neurological disorders.
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol
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To a solution of 6-chloronicotinaldehyde (1.0 eq) in dimethylformamide (DMF), add pyrazole (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
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Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into ice water, which may result in the precipitation of 6-(1H-pyrazol-1-yl)nicotinaldehyde.
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Filter the solid, wash with water, and dry under vacuum.
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Dissolve the crude aldehyde in methanol and cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude alcohol product.
Step 2: Synthesis of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine
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Dissolve the crude (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM).
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Cool the solution to 0 °C.
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Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.
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Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate (NaHCO₃) solution.
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Extract the product with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification
The crude final product can be purified by one of the following methods:
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Recrystallization: Using a suitable solvent system such as ethyl acetate/hexanes.
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Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexanes.
The purity of the final compound should be confirmed by HPLC, which is typically reported to be ≥ 97%.
Chemical Reactivity and Functionalization
The primary site of reactivity on 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is the benzylic-like chloride. This chloromethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, which is a key strategy in creating diverse chemical libraries for drug discovery.
Caption: Key reactivity of the chloromethyl group.
This versatility allows for the facile synthesis of ethers, thioethers, amines, azides, and other derivatives, enabling extensive structure-activity relationship (SAR) studies.
Spectroscopic Characterization (Predicted)
While experimental spectra are not widely published, the following spectroscopic characteristics can be predicted based on the molecule's structure.
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¹H NMR:
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Chloromethyl protons (-CH₂Cl): A singlet is expected around δ 4.6-4.8 ppm.
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Pyridine protons: Three protons in the aromatic region (δ 7.0-8.5 ppm), likely appearing as a doublet, a doublet of doublets, and a doublet.
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Pyrazole protons: Three protons (δ 6.5-8.0 ppm), likely appearing as two doublets of doublets and a triplet.
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¹³C NMR:
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Nine distinct carbon signals are expected.
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Chloromethyl carbon (-CH₂Cl): A signal around δ 45-50 ppm.
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Aromatic carbons: Signals in the range of δ 110-155 ppm.
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Mass Spectrometry (EI):
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Molecular Ion (M⁺): A peak at m/z 193, with a characteristic M+2 isotope peak at m/z 195 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom.
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Major Fragment: Loss of a chlorine radical to give a fragment at m/z 158.
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Safety and Handling
Hazard Identification:
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is considered a hazardous substance. The following hazard statements apply:
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H302: Harmful if swallowed.
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H314: Causes severe skin burns and eye damage.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep under an inert atmosphere.
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Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
First Aid:
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If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
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If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
Conclusion
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a high-value building block for chemical synthesis. Its dual heterocyclic nature, combined with a reactive chloromethyl group, provides a versatile platform for the development of novel compounds with significant potential in the pharmaceutical and agrochemical industries. While detailed experimental data in the public literature is sparse, its structural features and known applications underscore its importance for researchers in the field of drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this reactive and hazardous compound.
References
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J&K Scientific. 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | 748796-39-6. Available at: [Link]
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PubChem. 5-(chloromethyl)-2-(1h-pyrazol-1-yl)pyridine. Available at: [Link]
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Amerigo Scientific. 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine. Available at: [Link]
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ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available at: [Link]
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ResearchGate. Facile Cascade Synthesis of 6-(Chloromethyl)pyrazolo[3,4-d]pyrimidines from 5-Amino-1H-pyrazole-4-carbaldehydes. Available at: [Link]
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PubMed Central. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Available at: [Link]
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Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
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Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
